molecular formula C9H14ClN5 B1525177 4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine CAS No. 1220031-06-0

4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine

Cat. No. B1525177
M. Wt: 227.69 g/mol
InChI Key: FXAHERZGHIPOIV-UHFFFAOYSA-N
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Description

4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine (4-A-6-Cl-1,3,5-TZN-2-A) is an organic compound that has been studied in recent years for its potential applications in organic synthesis and scientific research. It is a heterocyclic amine with a cyclic structure containing three nitrogen atoms and one chlorine atom. This compound has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study explored the synthesis of novel 1,2,4-triazole derivatives, including those with structural similarities to "4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine", and evaluated their antimicrobial activities. Some synthesized compounds exhibited good to moderate activities against tested microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Bioorthogonal Chemistry and Natural Product Synthesis

Triazines, including structures related to "4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine", have been highlighted for their applications in bioorthogonal chemistry and natural product synthesis. Their utility in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions provides a unique method for synthesizing N-heterocycles and studying biomolecules in chemical biology (Zhang et al., 2021).

High-Energy Materials

The synthesis and characterization of high-energy triazine derivatives, which share a chemical framework with "4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine", have been documented. These compounds, such as tetraazides derived from similar triazine structures, are of interest for their potential applications in developing new high-energy materials due to their high melting points and significant enthalpies of formation (Chapyshev & Korchagin, 2017).

Selective Gas/Vapor Sorption and Sensing Applications

A strategic design involving the functionalization of a metal-organic framework (MOF) with triazine-based ligands demonstrates the potential for selective gas/vapor sorption and nanomolar sensing of environmental pollutants in water. This application underscores the versatility of triazine derivatives in material science and environmental monitoring (Das & Mandal, 2018).

properties

IUPAC Name

4-(azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHERZGHIPOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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